molecular formula C10H8BrNOS B1344033 4-Bromo-2-(4-methoxyphenyl)thiazole CAS No. 1078734-03-8

4-Bromo-2-(4-methoxyphenyl)thiazole

Cat. No. B1344033
M. Wt: 270.15 g/mol
InChI Key: MUNWKDJOWYMCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Bromo-2-(4-methoxyphenyl)thiazole" is a brominated thiazole derivative with a methoxyphenyl substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and the presence of bromine and methoxy groups can significantly influence their chemical properties and reactivity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential behavior and applications of such molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, which was produced via a one-pot ternary condensation using mercaptoacetic acid, o-vanillin, and dicyandiamide . Similarly, a series of 2-aminothiazole derivatives were synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives . These methods suggest that the synthesis of "4-Bromo-2-(4-methoxyphenyl)thiazole" could potentially be achieved through analogous condensation reactions involving appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, was determined, revealing that the methoxyphenyl groups are nearly perpendicular to the thiazole ring . This information can be extrapolated to predict that "4-Bromo-2-(4-methoxyphenyl)thiazole" may also exhibit a planar thiazole core with substituents oriented to minimize steric hindrance.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with nucleophiles to yield substituted derivatives . The presence of a bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" suggests that it could similarly participate in nucleophilic substitution reactions, potentially leading to a wide range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For example, the introduction of methoxy groups can affect the molecule's electronic properties and hydrogen bonding potential, as seen in the conformation and tautomerism study of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones . The bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" is likely to increase the compound's density and molecular weight, and it may also impact the compound's reactivity and interaction with other molecules.

Scientific Research Applications

  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Thiazole compounds have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • The methods of application or experimental procedures vary widely depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary widely. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
  • Anticancer Activity

    • Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole derivatives, have been tested for their anticancer activity .
    • The anticancer activity of the synthesized thiazole compounds was tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay in comparison to a standard drug (5-fluorouracil) .
    • The specific results or outcomes of these tests are not provided in the source, but it is implied that some of these compounds showed promising results .

Future Directions

Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, continue to be a focus of research due to their potential therapeutic applications . Future research may involve the development of new synthetic methods, exploration of their biological activities, and optimization of their properties for use in various applications .

properties

IUPAC Name

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNWKDJOWYMCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4-methoxyphenyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.